![molecular formula C19H16N4OS B2716414 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013795-52-2](/img/structure/B2716414.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a compound that has been synthesized and characterized in various studies . It is expected that these molecules will find applications in organic and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield and melting point of some compounds have been provided .Scientific Research Applications
Synthesis of Novel Derivatives
A novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives has been developed using a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes .
Anti-Tubercular Compounds
Recent synthetic developments of benzothiazole based anti-tubercular compounds have shown promising results. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Anti-Proliferation Evaluation
The compound has been evaluated in vitro for anti-proliferation against four human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) and one normal cell line (HL-7702), indicating potent cytotoxicity .
Antifungal Activities
The compound has been evaluated for its in vitro antifungal activities against Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani .
Antibacterial Agents
The compound has been synthesized as a potential antibacterial agent. It was screened in vitro for its antibacterial activity against a representative panel of Gram positive and Gram negative bacteria .
Antimicrobial Drugs
The compound serves as an antimicrobial drug, which is used to treat a wide range of infections .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes . These enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes , which play a crucial role in the synthesis of prostaglandins, thromboxanes, and prostacyclin. These molecules are involved in inflammation, pain, and fever responses in the body.
Pharmacokinetics
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they are likely absorbed and distributed in the body to exert their effects.
Result of Action
Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes , which would result in a decrease in the production of prostaglandins, thromboxanes, and prostacyclin. This could potentially lead to a reduction in inflammation, pain, and fever responses in the body.
Action Environment
It is known that the inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following langmuir adsorption curves . This suggests that the compound’s structure could potentially influence its action and stability.
Future Directions
The future directions for “N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” could involve further exploration of its potential applications in organic and medicinal chemistry . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZHKBXQGUKEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.